molecular formula C8H10O2 B8319506 (5,6-Dihydro-4H-cyclopenta[b]furan-2-yl)methanol

(5,6-Dihydro-4H-cyclopenta[b]furan-2-yl)methanol

Cat. No. B8319506
M. Wt: 138.16 g/mol
InChI Key: CVQFTBUWHNKHHS-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

Activated MnO2 (9.3 g) was added to the CHCl3 (135 mL) solution of (5,6-dihydro-4H-cyclopenta[b]furan-2-yl)methanol (1.86 g) and refluxed for 1 h under a nitrogen atmosphere. The reaction mixture was filtered through a pad of Celite. The filtrate was concentrated under reduced pressure. The residue was applied to silica gel column chromatography, then the column was eluted with n-hexane-AcOEt (9/1-7/1). The titled compound was obtained as yellow crystals (1.51 g, 77%).
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
9.3 g
Type
catalyst
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]([CH2:6][OH:7])=[CH:4][C:3]2[CH2:8][CH2:9][CH2:10][C:2]1=2>O=[Mn]=O.C(Cl)(Cl)Cl>[O:1]1[C:5]([CH:6]=[O:7])=[CH:4][C:3]2[CH2:8][CH2:9][CH2:10][C:2]1=2

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
O1C2=C(C=C1CO)CCC2
Name
Quantity
9.3 g
Type
catalyst
Smiles
O=[Mn]=O
Name
Quantity
135 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h under a nitrogen atmosphere
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
the column was eluted with n-hexane-AcOEt (9/1-7/1)

Outcomes

Product
Name
Type
product
Smiles
O1C2=C(C=C1C=O)CCC2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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